N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-2-[2-(4-fluoroanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-2-17-15(23)20-8-7-18-14(22)12(20)9-13(21)19-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,23)(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIGWITUYGOXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and an appropriate electrophile.
Coupling Reactions: The final coupling step involves the reaction of the piperazine derivative with an ethyl ester of a carboxylic acid, followed by amidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving piperazine derivatives.
Industrial Applications: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their functional group differences:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide | 3-Oxopiperazine | Ethyl carboxamide, 4-fluorophenyl-oxoethyl | Enhanced metabolic stability due to oxo group; fluorophenyl enhances lipophilicity |
| N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide | Piperazine | 4-Methoxyphenyl, acetylphenyl | Methoxy group improves solubility; acetylphenyl may modulate CNS activity |
| 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide | Piperazine | 3-Chlorophenyl, 4-fluorobenzyl | Dual halogenation increases receptor selectivity; potential dual-action agent |
| N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide | Piperazine | 3-Chlorophenyl, phenyl | Chlorophenyl enhances receptor binding; phenyl group may reduce polarity |
| N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide | Piperazine | 4-Fluorophenyl, acetylamino | Combines fluorophenyl’s lipophilicity with acetylamino’s metabolic resistance |
Key Observations :
- Fluorophenyl Substitution : Enhances bioavailability and target binding due to electronegativity and lipophilicity .
- Chlorophenyl/Methoxyphenyl Trade-offs : Chlorophenyl improves receptor affinity (e.g., dopamine D2), while methoxyphenyl increases aqueous solubility .
- Oxo Groups: The 3-oxopiperazine moiety in the parent compound may reduce metabolic degradation compared to non-oxidized analogs .
Biological Activity
N-ethyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide, a compound with significant potential in pharmacology, has been studied for its biological activity, particularly in the context of anti-virulence and other therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 374.37 g/mol. It features a piperazine core substituted with an ethyl group and a 4-fluorophenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.37 g/mol |
| CAS Number | 1326914-91-3 |
| Minimum Purity | 95% |
Research indicates that this compound exhibits anti-virulence properties by inhibiting quorum sensing in pathogenic bacteria. Specifically, it targets the MvfR (Molecular virulence factor regulator) in Pseudomonas aeruginosa, disrupting its ability to regulate virulence factors, which are crucial for the pathogen's ability to cause disease .
Anti-Virulence Activity
A study by Starkey et al. (2014) demonstrated that this compound effectively inhibits MvfR-regulated functions in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence. The compound was shown to have significant effects in vitro, marking it as a promising candidate for further development in treating infections caused by this pathogen .
In Vitro Studies
In vitro assays have revealed the following biological activities:
- Inhibition of Biofilm Formation : The compound significantly reduces biofilm biomass compared to untreated controls.
- Reduction of Virulence Factor Production : There is a marked decrease in the production of pyocyanin and rhamnolipids, both key virulence factors in Pseudomonas infections.
Case Study 1: Efficacy Against Biofilms
In a controlled laboratory setting, Pseudomonas aeruginosa strains were treated with varying concentrations of this compound. Results indicated that at concentrations above 10 µM, biofilm formation was inhibited by over 70%, showcasing the compound's potential as an anti-biofilm agent.
Case Study 2: Synergistic Effects with Antibiotics
Further investigations explored the synergistic effects of this compound when combined with traditional antibiotics like ciprofloxacin. The combination therapy resulted in enhanced efficacy against Pseudomonas aeruginosa, suggesting that it could be used to reduce antibiotic resistance when treating infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Employ multi-step organic synthesis with controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
- Optimize temperature (e.g., 0–5°C for amide bond formation) and pH (neutral to slightly basic) to stabilize intermediates .
- Use thin-layer chromatography (TLC) for real-time monitoring of reaction progress and column chromatography for purification .
- Validate purity via -NMR and -NMR spectroscopy, ensuring characteristic peaks align with expected structures (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by identifying key protons (e.g., piperazine NH at δ 3.1–3.5 ppm, carbonyl carbons at δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHFNO) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the compound’s stability vary under different pH conditions?
- Methodology :
- Conduct stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours .
- Monitor degradation via HPLC and quantify stable/unstable regions (e.g., susceptibility to hydrolysis in acidic conditions due to the oxopiperazine moiety) .
- Use LC-MS to identify degradation products (e.g., cleavage of the amide bond or piperazine ring opening) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to eliminate variability .
- Orthogonal Assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out rapid clearance as a cause of inconsistent in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with 3-chlorophenyl or altering the ethyl group to isopropyl) .
- Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC values) .
- Correlate substituent electronic effects (Hammett σ values) with activity trends (e.g., electron-withdrawing groups enhancing receptor affinity) .
Q. What computational approaches predict the compound’s binding mode to therapeutic targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target receptors (e.g., GPCRs or kinases) to identify key interactions (e.g., hydrogen bonds with Asp113 in the 5-HT receptor) .
- Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Compare computational results with mutagenesis data (e.g., alanine scanning of receptor residues) .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles?
- Methodology :
- Conduct PAMPA assays to evaluate passive permeability and Caco-2 cell assays for active transport mechanisms .
- Perform allometric scaling from rodent models to predict human clearance, adjusting for species-specific metabolic differences (e.g., cytochrome P450 isoform activity) .
- Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro ADME data and refine dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
